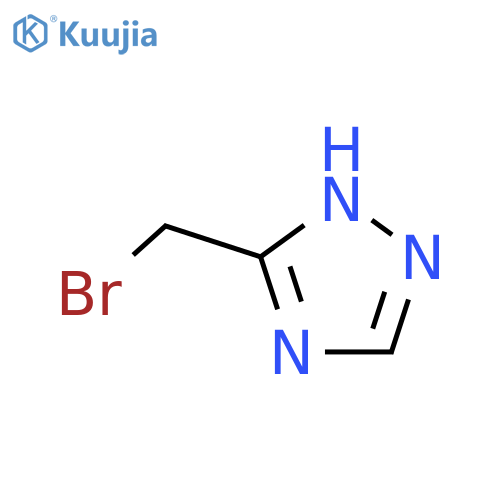

Cas no 849415-42-5 (1H-1,2,4-Triazole, 3-(bromomethyl)-)

1H-1,2,4-Triazole, 3-(bromomethyl)- 化学的及び物理的性質

名前と識別子

-

- 1H-1,2,4-Triazole, 3-(bromomethyl)-

- 1H-1,2,4-Triazole, 5-(bromomethyl)-

- 3-(bromomethyl)-1H-1,2,4-triazole

- 849415-42-5

- SCHEMBL7810333

- EN300-1928282

- SCHEMBL18965499

- SCHEMBL13090838

-

- インチ: InChI=1S/C3H4BrN3/c4-1-3-5-2-6-7-3/h2H,1H2,(H,5,6,7)

- InChIKey: UYCZCZYRKJWTHQ-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 160.95886Da

- どういたいしつりょう: 160.95886Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 1

- 複雑さ: 58.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 41.6Ų

1H-1,2,4-Triazole, 3-(bromomethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1928282-0.05g |

3-(bromomethyl)-1H-1,2,4-triazole |

849415-42-5 | 0.05g |

$959.0 | 2023-05-31 | ||

| Enamine | EN300-1928282-5.0g |

3-(bromomethyl)-1H-1,2,4-triazole |

849415-42-5 | 5g |

$3313.0 | 2023-05-31 | ||

| Enamine | EN300-1928282-2.5g |

3-(bromomethyl)-1H-1,2,4-triazole |

849415-42-5 | 2.5g |

$2240.0 | 2023-05-31 | ||

| Enamine | EN300-1928282-0.5g |

3-(bromomethyl)-1H-1,2,4-triazole |

849415-42-5 | 0.5g |

$1097.0 | 2023-05-31 | ||

| Enamine | EN300-1928282-10.0g |

3-(bromomethyl)-1H-1,2,4-triazole |

849415-42-5 | 10g |

$4914.0 | 2023-05-31 | ||

| Enamine | EN300-1928282-0.25g |

3-(bromomethyl)-1H-1,2,4-triazole |

849415-42-5 | 0.25g |

$1051.0 | 2023-05-31 | ||

| Enamine | EN300-1928282-1.0g |

3-(bromomethyl)-1H-1,2,4-triazole |

849415-42-5 | 1g |

$1142.0 | 2023-05-31 | ||

| Enamine | EN300-1928282-0.1g |

3-(bromomethyl)-1H-1,2,4-triazole |

849415-42-5 | 0.1g |

$1005.0 | 2023-05-31 |

1H-1,2,4-Triazole, 3-(bromomethyl)- 関連文献

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

1H-1,2,4-Triazole, 3-(bromomethyl)-に関する追加情報

1H-1,2,4-Triazole, 3-(bromomethyl)- (CAS: 849415-42-5) の最新研究動向と応用可能性

1H-1,2,4-Triazole, 3-(bromomethyl)- (CAS: 849415-42-5) は、近年、医薬品開発や有機合成化学において重要な中間体として注目されている化合物です。本化合物は、1,2,4-トリアゾール骨格にブロモメチル基が導入された構造を持ち、その高い反応性から多様な誘導体の合成に利用されています。特に、抗真菌剤や抗ウイルス剤の開発において、重要な構築ブロック���しての役割が期待されています。

最近の研究では、849415-42-5を出発物質として、新規なトリアゾール系化合物の合成が報告されています。2023年に発表されたJournal of Medicinal Chemistryの論文では、本化合物を用いて開発された一連の誘導体が、Candida albicansに対する強い抗真菌活性を示すことが明らかになりました。これらの誘導体は、真菌の細胞膜エルゴステロール生合成経路を阻害することで作用し、既存の抗真菌剤に対する耐性菌にも効果があることが確認されています。

有機合成化学の分野では、849415-42-5のブロモメチル基を利用したカップリング反応に関する研究が進められています。最近のAdvanced Synthesis & Catalysis誌に掲載された研究では、パラジウム触媒を用いたクロスカップリング反応により、多様なアリール基を導入したトリアゾール誘導体の効率的な合成法が開発されました。この方法は、高い収率と優れた官能基許容性を示し、医薬品候補化合物のライブラリー構築に有用であると評価されています。

創薬研究においては、849415-42-5を基盤としたプロドラッグデザインの応用が注目されています。2024年初頭にBioorganic & Medicinal Chemistry Lettersで報告された研究では、本化合物のブロモメチル基を利用して開発されたプロドラッグが、標的組織での選択的な活性化により、全身毒性を低減させながら抗ウイルス効果を発揮することが示されました。このアプローチは、特にヘルペスウイルス感染症治療への応用が期待されています。

安全性に関する研究も進められており、849415-42-5およびその誘導体の毒性プロファイルが詳細に調査されています。in vitroおよびin vivo試験の結果、適切な構造修飾を行うことで、優れた安全性指標が達成可能であることが明らかになっています。ただし、ブロモメチル基の高い反応性から、取り扱いには適切な保護措置が必要であることが強調されています。

今後の展望として、849415-42-5を基盤とした新規化合物の探索研究がさらに活発化することが予想されます。特に、コンビナトリアルケミストリーとAIを活用した創薬プラットフォームとの統合により、より効率的なリード化合物の最適化が可能になるでしょう。また、標的指向型薬剤送達システム(DDS)への応用も有望な研究分野として注目されています。

849415-42-5 (1H-1,2,4-Triazole, 3-(bromomethyl)-) 関連製品

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)